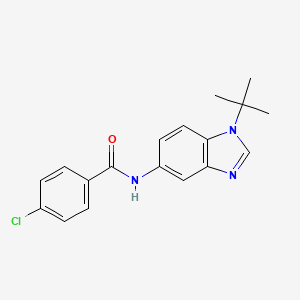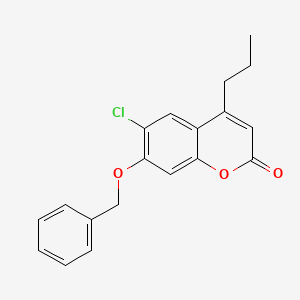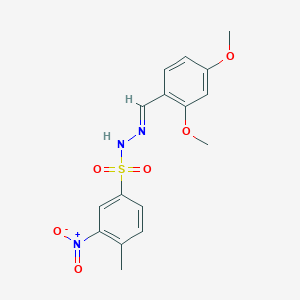
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide
Overview
Description
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB is a benzimidazole derivative that has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its substrates. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of insulin sensitivity. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to reduce tau phosphorylation, a hallmark of Alzheimer's disease, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in laboratory experiments is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other kinases. However, one limitation of using N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide is its potential toxicity at high concentrations, which can affect cell viability and lead to off-target effects.
Future Directions
There are several future directions for the use of N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide in scientific research. One potential application is in the development of novel cancer therapies, where N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be used in combination with other drugs to enhance their efficacy. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can also be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, by targeting the underlying pathology of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be further optimized for its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity.
Synthesis Methods
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide can be synthesized using different methods, including the reaction of 4-chlorobenzoic acid with 1-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain pure N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide.
Scientific Research Applications
N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The inhibition of GSK-3β activity by N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing tau phosphorylation, a hallmark of the disease. In addition, N-(1-tert-butyl-1H-benzimidazol-5-yl)-4-chlorobenzamide has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing inflammation.
properties
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOVOSLKWNKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324017 | |
| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
CAS RN |
497247-81-1 | |
| Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)


![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)